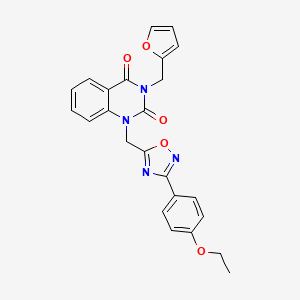

![molecular formula C20H20N2O4 B2825815 2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-89-7](/img/structure/B2825815.png)

2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

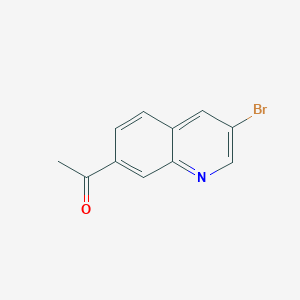

The compound “2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a pyrroloquinoline structure, which is a type of heterocyclic compound that has been studied for its potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core, with a benzamide group attached to one end and two methoxy groups attached to the benzene ring. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the methoxy groups, and the pyrroloquinoline core. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups. The presence of the amide and methoxy groups could influence its solubility in different solvents, while the stability of the compound could be influenced by the pyrroloquinoline core .Scientific Research Applications

Heterocyclic Aromatic Amines and Metabolism

Biomonitoring of Heterocyclic Aromatic Amine Metabolites in Human Urine : Research shows that heterocyclic aromatic amines like MeIQx can be monitored by measuring their levels in human urine. This study involved developing a procedure for analyzing and quantifying specific metabolites related to these amines in urine, providing insights into their metabolism and potential effects on human health (Stillwell et al., 1999).

Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines : This paper discusses the formation and metabolism of heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish. The research emphasizes the differences in metabolite profiles and levels of adduct formation between humans and rodents, which could have implications for understanding human exposure to these compounds (Turteltaub et al., 1999).

Pilot Study for the Dietary Assessment of Xenobiotics Derived from Food Processing : This study provides a descriptive analysis of the intake of various xenobiotics, including heterocyclic amines, among different populations. It discusses the dietary sources of these compounds and their potential health impacts (Zapico et al., 2022).

Exposure to Heterocyclic Amines : The paper highlights the presence of mutagenic heterocyclic amines in cooked foods and their potential carcinogenicity. It discusses the levels of these compounds in various foods and the implications of human exposure through diet (Wakabayashi et al., 1993).

Quinoline Derivatives and Their Applications

Treatment of Secondary Progressive Multiple Sclerosis with the Immunomodulator Linomide : Linomide, a quinoline-3-carboxamide, was studied for its effectiveness in treating multiple sclerosis. The research explores the immunomodulatory properties of quinoline derivatives and their potential therapeutic applications (Karussis et al., 1996).

Scintigraphic Detection of Melanoma Metastases with a Radiolabeled Benzamide : This study investigates the use of iodine-123-labeled benzamide, a quinoline derivative, for imaging melanoma metastases. It discusses the potential of quinoline-based tracers for diagnostic purposes in oncology (Maffioli et al., 1994).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-hydroxy-2-quinolones, have shown a wide range of pharmaceutical and biological activities . These activities make them valuable in drug research and development .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

It is known that similar compounds, such as 4-hydroxy-2-quinolones, affect various biochemical pathways, leading to their unique biological activities .

Pharmacokinetics

It is known that similar compounds have been synthesized as potential diuretic agents , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It is known that similar compounds have shown a wide range of biological activities .

Action Environment

It is known that similar compounds have been synthesized under various conditions , suggesting that they may be stable under a range of environmental conditions.

Future Directions

Properties

IUPAC Name |

2,4-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-15-4-5-16(17(11-15)26-2)20(24)21-14-9-12-3-6-18(23)22-8-7-13(10-14)19(12)22/h4-5,9-11H,3,6-8H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUFRRSDWNEJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

![(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825743.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2825746.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825750.png)

![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2825751.png)

![5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2825754.png)